4-Chloro-3,5-dimethylpyridine
Overview
Description
4-Chloro-3,5-dimethylpyridine is an organic compound with the molecular formula C7H8ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and two methyl groups at the third and fifth positions on the pyridine ring
Mechanism of Action
Target of Action
4-Chloro-3,5-dimethylpyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, this compound acts as an electron donor. It interacts with the organoboron reagents, which are formally nucleophilic organic groups, and are transferred from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds in organic synthesis. The SM coupling reaction, in which this compound plays a crucial role, is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the SM coupling reaction. This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound in the SM coupling reaction are influenced by various environmental factors. These include the reaction conditions, which are exceptionally mild and functional group tolerant . The nature of the organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign, also plays a significant role .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can participate in various biochemical reactions, including those involving enzymes and proteins
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine. One common method includes the reaction of 3,5-dimethylpyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: this compound carboxylic acid or aldehyde derivatives.
Reduction: 4-Chloro-3,5-dimethylpiperidine.
Scientific Research Applications
4-Chloro-3,5-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is employed in the synthesis of functional materials with specific properties.
Biological Studies: It is used to study the interactions of pyridine derivatives with biological systems.
Comparison with Similar Compounds
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: Similar structure with a methoxy group at the fourth position.
3,5-Dimethyl-4-chloropyridine: Lacks the additional methyl group at the second position.
4-Chloro-2,6-dimethylpyridine: Chlorine atom at the fourth position with methyl groups at the second and sixth positions.
Uniqueness: 4-Chloro-3,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
4-chloro-3,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPYCAYJQTSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932107 | |
Record name | 4-Chloro-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143798-73-6 | |
Record name | 4-Chloro-3,5-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-chloro-3,5-dimethylpyridine in the synthesis of esomeprazole impurities J and K?
A1: this compound hydrochloride serves as a crucial starting material in the synthesis of esomeprazole impurities J and K []. It undergoes a nucleophilic substitution reaction with 2-mercapto-5-methoxy-1H-benzomidazole in the presence of an alkali. This reaction forms impurity J, 5-methoxy-2-[(this compound-2-yl)methylthio]-1H-benzoimidazole. Subsequent oxidation of impurity J yields impurity K, 5-methoxy-2-[(this compound-2-yl)methylsulfinyl]-1H-benzoimidazole [].
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